3-(2,2-Difluoropropanoyl)oxan-4-one
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Overview
Description
3-(2,2-Difluoropropanoyl)oxan-4-one is a fluorinated organic compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is characterized by the presence of a difluoropropanoyl group attached to an oxan-4-one ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-(2,2-Difluoropropanoyl)oxan-4-one typically involves the reaction of oxan-4-one with 2,2-difluoropropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
3-(2,2-Difluoropropanoyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluoropropanoyl)oxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research fields.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropanoyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropanoyl group can form strong interactions with active sites, potentially inhibiting or modifying the activity of target enzymes. The oxan-4-one ring structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
3-(2,2-Difluoropropanoyl)oxan-4-one can be compared with other fluorinated compounds, such as:
2,2-Difluoropropanoic acid: A simpler fluorinated compound used in various chemical reactions.
Tetrahydropyran: A related compound with a similar ring structure but without the difluoropropanoyl group.
δ-Valerolactone: Another lactone compound used as a chemical intermediate in the production of polyesters
The uniqueness of this compound lies in its combination of the difluoropropanoyl group and the oxan-4-one ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H10F2O3 |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
3-(2,2-difluoropropanoyl)oxan-4-one |
InChI |
InChI=1S/C8H10F2O3/c1-8(9,10)7(12)5-4-13-3-2-6(5)11/h5H,2-4H2,1H3 |
InChI Key |
BPECALXXTYYANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1COCCC1=O)(F)F |
Origin of Product |
United States |
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